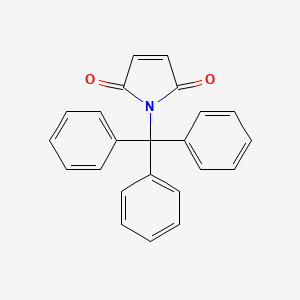

N-triphenylmethylmaleimide

Description

Structure

3D Structure

Properties

CAS No. |

42867-31-2 |

|---|---|

Molecular Formula |

C23H17NO2 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

1-tritylpyrrole-2,5-dione |

InChI |

InChI=1S/C23H17NO2/c25-21-16-17-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |

InChI Key |

KCOZLQRTURYJQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C=CC4=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Triphenylmethylmaleimide

Established Synthetic Routes to N-triphenylmethylmaleimide

The synthesis of this compound is most commonly achieved through a two-step process that is a standard approach for producing N-substituted maleimides. researchgate.netresearchgate.netsrce.hr This method involves the initial formation of a maleamic acid intermediate, followed by a cyclodehydration reaction to form the final imide ring. srce.hr

Precursor Compounds and Starting Materials in this compound Synthesis

The primary starting materials for the synthesis of this compound are fundamental and widely available organic compounds.

Maleic Anhydride (B1165640): This cyclic anhydride serves as the backbone for the maleimide (B117702) ring. researchgate.net It readily reacts with nucleophiles, such as primary amines, to open its ring.

Triphenylmethylamine (Tritylamine): This primary amine provides the N-substituent. The bulky triphenylmethyl group is a key feature of the final product.

The reaction between maleic anhydride and triphenylmethylamine first yields the intermediate compound, N-triphenylmethylmaleamic acid. srce.hr

Reaction Conditions and Catalytic Systems for this compound Formation

The transformation from precursors to the final product occurs in two distinct stages, each with its own set of optimal conditions.

Step 1: N-triphenylmethylmaleamic Acid Formation The first step is the acylation of triphenylmethylamine with maleic anhydride. This reaction is typically carried out by dissolving maleic anhydride in a suitable solvent and then adding a solution of triphenylmethylamine. orgsyn.org

Solvents: Aprotic solvents such as diethyl ether or chloroform (B151607) are commonly used. srce.hrorgsyn.org

Temperature: The reaction proceeds efficiently at room temperature. srce.hr

Outcome: The corresponding N-triphenylmethylmaleamic acid is formed and often precipitates from the reaction mixture, allowing for easy separation. srce.hr

Step 2: Cyclodehydration to this compound The second and final step is the ring-closing dehydration of the maleamic acid intermediate. This intramolecular condensation requires heating and is typically facilitated by a dehydrating agent and a catalyst. srce.hr

Conventional Method: A widely used system involves heating the maleamic acid in acetic anhydride with anhydrous sodium acetate (B1210297) acting as a catalyst. srce.hrorgsyn.org The acetic anhydride serves as the dehydrating agent, removing the water molecule formed during the cyclization.

Alternative Catalytic Systems: To avoid large quantities of dehydrating agents, alternative catalytic processes have been developed. These often involve heating the maleamic acid in a water-immiscible organic solvent (e.g., toluene) with an acid catalyst, such as p-toluenesulfonic acid. google.com The water produced during the reaction is removed by azeotropic distillation, which drives the reaction to completion. google.comgoogle.com Other specialized catalysts, including metallic tin or tin oxides, have also been patented for the synthesis of N-substituted maleimides, aiming to improve yield and selectivity under azeotropic conditions.

Table 1: Overview of Synthetic Steps and Conditions

| Step | Reaction | Key Reagents & Catalysts | Typical Solvents | Temperature |

|---|---|---|---|---|

| 1 | Maleamic Acid Formation | Maleic Anhydride, Triphenylmethylamine | Diethyl Ether, Chloroform | Room Temperature |

| 2 | Cyclodehydration | Acetic Anhydride, Sodium Acetate | Acetic Anhydride | Elevated (e.g., Steam Bath) orgsyn.org |

| 2 (Alternative) | Azeotropic Cyclization | p-Toluenesulfonic Acid | Toluene | Reflux |

Optimization Strategies for Synthetic Yields of this compound

Maximizing the yield of this compound involves the careful control of reaction parameters and the selection of appropriate methodologies.

Reagent Stoichiometry: The molar ratio of the reactants can be adjusted for optimal results. For instance, using a slight excess of maleic anhydride can help ensure the complete conversion of the amine. google.com

Efficient Water Removal: The cyclodehydration step is an equilibrium reaction. Therefore, the efficient and continuous removal of water is crucial for driving the reaction towards the product side and achieving high yields. Azeotropic distillation is a highly effective method for this purpose. google.comgoogle.com

Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact reaction rates and yields. While traditional methods use sodium acetate, acid catalysts like p-toluenesulfonic acid can be highly effective in azeotropic setups. google.com Optimizing the catalyst loading (e.g., 0.5 to 4% by weight relative to maleic anhydride) is essential to balance reaction speed with potential side reactions. google.com

Solvent Choice: In catalyzed cyclization reactions, the solvent system is critical. For the synthesis of some maleimides, a mixture of a halogenated hydrocarbon with an aprotic polar solvent has been shown to improve purity and yield compared to using a single solvent like toluene. google.com

Modern Optimization Techniques: Advanced methodologies such as Design of Experiments (DoE) can be employed to systematically study the effects of multiple variables (e.g., temperature, time, catalyst concentration, and solvent ratios) simultaneously. This approach allows for the identification of the true optimal conditions for maximizing yield and purity more efficiently than traditional one-variable-at-a-time methods. google.com

Isolation and Purification Techniques for this compound

Once the synthesis is complete, the crude this compound must be isolated and purified to remove unreacted starting materials, the intermediate maleamic acid, and any byproducts.

Chromatography is a primary technique for purifying organic compounds. drawellanalytical.comchromtech.comresearchgate.net

Column Chromatography: This is the most common preparative-scale chromatographic method for purifying this compound. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. researchgate.netcup.edu.cn A solvent or a mixture of solvents (the mobile phase) is then passed through the column. cup.edu.cn Components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. For this compound, a common solvent system for elution might be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. nih.goviastate.edu

Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of the reaction and to identify the fractions containing the desired product during column chromatography. researchgate.net By spotting the crude mixture and the collected fractions on a silica-coated plate and developing it in an appropriate solvent system, the components can be visualized, typically under UV light. researchgate.net

Recrystallization is a powerful technique for the final purification of solid compounds. libretexts.org

Principle: This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. mnstate.edu The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. mt.com

Procedure: The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly. As the temperature decreases, the solubility of this compound drops, and it crystallizes out of the solution in a pure form, while the impurities remain dissolved in the mother liquor. libretexts.org The pure crystals are then collected by filtration. libretexts.org

Solvent Selection: The choice of solvent is critical and often determined experimentally. Common solvents for recrystallization include ethanol, cyclohexane (B81311), or solvent pairs like ethanol-water or hexane-ethyl acetate. orgsyn.orgrochester.edu The "like dissolves like" principle can be a useful guide, but the optimal system must be found through screening. mnstate.edumt.com

Table 2: Summary of Purification Techniques

| Technique | Description | Key Parameters |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Stationary Phase: Silica Gel. Mobile Phase: e.g., Hexane/Ethyl Acetate mixture. |

| Thin-Layer Chromatography | Analytical monitoring of reaction progress and column fractions. | Silica gel plate, developing solvent, UV light for visualization. |

| Recrystallization | Purification based on differential solubility of a solid in a solvent at varying temperatures. | Choice of solvent (high solubility when hot, low when cold), controlled cooling rate. |

Novel and Sustainable Synthetic Approaches for this compound and Its Analogues

The development of synthetic routes that are efficient, environmentally benign, and align with the principles of green chemistry is a paramount goal in modern chemical research. This section explores such novel approaches for the synthesis of this compound and its related compounds.

Development of Green Chemistry Principles in this compound Synthesis

The traditional synthesis of N-substituted maleimides often involves a two-step process starting from maleic anhydride and a primary amine to form an N-substituted maleamic acid, followed by cyclodehydration. core.ac.ukiosrjournals.org This second step frequently employs reagents like acetic anhydride with sodium acetate, which can lead to waste generation. core.ac.uktandfonline.com Green chemistry principles aim to mitigate such environmental impacts by focusing on aspects like atom economy, use of safer solvents, and energy efficiency. gctlc.org

For the synthesis of N-substituted maleimides, greener approaches are being explored. One such strategy involves performing the reaction in more environmentally friendly solvents or even under solvent-free conditions. gctlc.orgresearchgate.net For instance, a study on the synthesis of substituted N-phenylmaleimides highlighted the use of cyclohexane as a solvent in the cyclization step, which is considered a greener alternative to some traditional solvents. tandfonline.com Furthermore, the development of catalytic methods that avoid stoichiometric dehydrating agents is a key area of research. The use of solid acid catalysts or developing processes with efficient catalyst recycling can significantly improve the environmental footprint of the synthesis. organic-chemistry.org While specific studies on the green synthesis of this compound are not abundant, the principles and methods developed for other N-substituted maleimides are directly applicable. gctlc.orgresearchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. cem.com This technique has been successfully applied to the synthesis of various N-substituted maleimides. rsc.org The rapid and uniform heating provided by microwave irradiation can efficiently drive the cyclodehydration of N-substituted maleamic acids to their corresponding maleimides. organic-chemistry.orgcem.com

A solvent-free method for preparing N-alkyl and N-arylimides from anhydrides using a Lewis acid catalyst (TaCl₅-silica gel) under microwave irradiation has been reported, demonstrating high yields in short reaction times. organic-chemistry.org For example, the reaction of phthalic anhydride with benzylamine (B48309) yielded N-benzyl phthalimide (B116566) in 92% yield within 5 minutes. organic-chemistry.org This methodology could be adapted for the synthesis of this compound from maleic anhydride and triphenylmethylamine.

Table 1: Examples of Microwave-Assisted Synthesis of N-Substituted Imides

| Anhydride | Amine | Product | Yield (%) | Time (min) | Reference |

| Phthalic Anhydride | Benzylamine | N-Benzylphthalimide | 92 | 5 | organic-chemistry.org |

| Maleic Anhydride | Aniline (B41778) | N-Phenylmaleimide | 85 | 8 | organic-chemistry.org |

| Succinic Anhydride | Benzylamine | N-Benzylsuccinimide | 90 | 6 | organic-chemistry.org |

Continuous Flow Chemistry for this compound Production

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. nih.govmdpi.com These systems allow for precise control over reaction parameters, which can lead to improved yields and purity. nih.gov The application of continuous flow technology to the synthesis of maleimide derivatives is an emerging area of interest.

While a specific continuous flow process for this compound has not been detailed in the literature, the synthesis of related compounds has been explored. For example, a continuous-flow process for the photochemical [2+2] cycloaddition of maleimides with alkynes to produce cyclobutenes has been developed. acs.org The synthesis of the maleimide starting materials for such flow processes can also be envisioned within a continuous setup, where the reaction of maleic anhydride with an amine is followed by an in-line cyclization and purification step. Such an integrated system would represent a significant advancement in the efficient and scalable production of this compound and its analogues.

Chemical Derivatization and Structural Modification of this compound

The ability to chemically modify the structure of this compound is crucial for tailoring its properties for specific applications. This section focuses on the synthesis of analogues with different N-substituents.

Synthesis of this compound Analogues with Modified N-Substituents

The most straightforward approach to synthesizing analogues of this compound with modified N-substituents is to vary the primary amine used in the initial reaction with maleic anhydride. core.ac.ukucl.ac.be This two-step synthesis, involving the formation of a maleamic acid intermediate followed by cyclization, is highly versatile and allows for the introduction of a wide range of N-substituents, including various alkyl and aryl groups. iosrjournals.orgmdpi.comresearchgate.net

For example, a library of N-substituted maleimides has been synthesized by reacting maleic anhydride with a diverse set of primary amines, including those with aromatic moieties, fluorinated groups, and biorelevant functions. nih.gov Similarly, a series of N-aryl maleimides were prepared from different anilines, and N-alkyl maleimides were synthesized from various fatty amines. mdpi.comresearchgate.net This general synthetic strategy can be directly applied to create a family of this compound analogues by replacing triphenylmethylamine with other primary amines.

Table 2: Synthesis of N-Aryl and N-Alkyl Maleimides from Maleic Anhydride and Primary Amines

| Amine | Product | Yield (Maleamic Acid, %) | Yield (Maleimide, %) | Reference |

| Aniline | N-Phenylmaleimide | - | 79-93 | mdpi.com |

| 4-Chloroaniline | N-(4-Chlorophenyl)maleimide | 95 | 85 | tandfonline.commdpi.com |

| Benzylamine | N-Benzylmaleimide | - | - | iosrjournals.org |

| Fatty Amine Mixture | N-Alkyl (fatty) maleimides | - | 50-64 | researchgate.net |

This approach allows for the systematic modification of the N-substituent, enabling the investigation of structure-property relationships and the development of new materials with tailored characteristics. vcu.eduresearchgate.net

Functionalization of the Maleimide Moiety in this compound

The electron-deficient double bond of the maleimide ring in this compound is a prime site for various chemical transformations. Its reactivity is analogous to other N-substituted maleimides and is dominated by cycloaddition and conjugate addition reactions. The bulky trityl group can exert significant steric influence on the stereochemical outcome of these reactions.

Cycloaddition Reactions

The maleimide double bond is an excellent dienophile for [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions. wikipedia.orgsigmaaldrich.com These reactions are powerful methods for constructing complex polycyclic and heterocyclic systems.

Diels-Alder [4+2] Cycloaddition: N-substituted maleimides readily react with conjugated dienes to form six-membered rings. wikipedia.org For this compound, the reaction with a diene like cyclopentadiene (B3395910) would yield a bicyclic adduct. The stereoselectivity of the reaction (endo vs. exo) is influenced by steric hindrance from the N-trityl group, which may favor the formation of the less hindered exo product, contrasting with the typical endo-selectivity seen in many Diels-Alder reactions. nih.gov The reaction rate and yield can be significantly enhanced by using Lewis acid catalysts. nih.gov

Photochemical [2+2] Cycloaddition: The cycloaddition between maleimides and alkenes can be promoted by light to form cyclobutane (B1203170) rings. nih.gov Reactions involving N-aryl maleimides, a class to which this compound belongs, often require a photosensitizer, such as thioxanthone, to proceed efficiently. nih.gov This method allows for the construction of strained four-membered rings, which are valuable intermediates in organic synthesis. libretexts.org

Dipolar [3+2] Cycloaddition: The maleimide double bond can act as a dipolarophile in Huisgen 1,3-dipolar cycloadditions, reacting with 1,3-dipoles like azides, nitrile oxides, or azomethine ylides to form five-membered heterocyclic rings. researchgate.netorganic-chemistry.org For instance, the reaction with an azomethine ylide would produce a substituted pyrrolidine (B122466) ring system, a common motif in bioactive molecules. harvard.edu

Table 1: Representative Cycloaddition Reactions of the Maleimide Moiety

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|---|---|---|---|

| Diels-Alder [4+2] | Conjugated Diene | This compound | Cyclohexene Adduct | Forms six-membered rings; stereoselectivity influenced by N-trityl group. wikipedia.orgnih.gov |

| Photochemical [2+2] | Alkene | This compound | Cyclobutane Adduct | Requires photosensitizer for N-aryl maleimides; forms strained four-membered rings. nih.gov |

| Dipolar [3+2] | 1,3-Dipole (e.g., Azide) | This compound | 5-Membered Heterocycle | Versatile method for synthesizing heterocycles like triazoles or pyrrolidines. organic-chemistry.org |

Conjugate Addition Reactions (Michael Addition)

The electrophilic nature of the maleimide double bond makes it highly susceptible to nucleophilic attack via a Michael-type 1,4-conjugate addition. wikipedia.org This is one of the most common functionalization strategies for maleimides.

Thiol-Michael Addition: Thiols are particularly effective nucleophiles for this reaction, adding rapidly and selectively across the maleimide double bond to form a stable thioether linkage. researchgate.netresearchgate.net This reaction is widely used in bioconjugation to link molecules to cysteine residues in proteins. nih.gov The reaction proceeds under mild conditions and is generally high-yielding.

Aza-Michael Addition: Amines can also serve as nucleophiles in aza-Michael additions to the maleimide core, although the reaction can be more complex than with thiols. Primary and secondary amines can add to form stable adducts.

Other Nucleophiles: Other nucleophiles, such as stabilized carbanions (e.g., from malonates) or phosphines, can also participate in Michael additions, further expanding the range of possible derivatives. researchgate.net

Table 2: Michael Addition Reactions for Maleimide Functionalization

| Nucleophile | Reaction Name | Product | Typical Conditions |

|---|---|---|---|

| Thiol (R-SH) | Thiol-Michael Addition | Thiosuccinimide derivative | Mild, often buffered aqueous or organic solvent. researchgate.netnih.gov |

| Amine (R₂NH) | Aza-Michael Addition | Aminosuccinimide derivative | Varies with amine basicity and steric hindrance. |

| Carbanion | Michael Addition | Alkylsuccinimide derivative | Base-catalyzed, anhydrous conditions. wikipedia.org |

Preparation of this compound Precursors for Advanced Chemical Transformations

The synthesis of this compound itself involves the condensation of triphenylmethylamine (tritylamine) with maleic anhydride. Creating functionalized analogues of this compound for more advanced applications often begins with the synthesis of modified precursors. This strategy allows for the introduction of specific functionalities either on the maleimide ring or the triphenylmethyl group before the final condensation step.

Synthesis of Functionalized Maleic Anhydride Precursors

Modifying the maleic anhydride starting material allows for the introduction of substituents directly onto the carbon-carbon double bond of the resulting maleimide.

Alkylation and Arylation: Substituted maleic anhydrides can be prepared through various methods. For example, alkyl-functionalized maleic anhydrides can be synthesized via a multi-step sequence starting from the corresponding substituted maleic acid. researchgate.net Palladium-catalyzed cross-coupling reactions of 3,4-dihalomaleimides with organometallic reagents provide a route to unsymmetrically 3,4-disubstituted maleimides, which can be conceptually derived from functionalized anhydrides. organic-chemistry.org

Polymeric Precursors: Functionalized poly(maleic anhydride) can be synthesized using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov These polymeric precursors can then be reacted with amines to create polymers with pendant maleimide groups.

Synthesis of Functionalized Triphenylmethylamine Precursors

Introducing functionality onto the trityl group requires the synthesis of substituted triphenylmethylamines.

From Substituted Benzophenones: A common route to triphenylmethylamines involves the reaction of substituted benzophenones. An organocatalytic approach has been developed for the synthesis of α-triphenylmethylamines from benzophenone-derived imines and various phenols, showcasing a method to incorporate diverse aryl groups into the trityl scaffold. acs.org

From Substituted Anilines: N-substituted maleimides are generally synthesized from the corresponding aniline and maleic anhydride. uctm.eduucl.ac.be By analogy, a substituted triphenylmethylamine, prepared from a functionalized triphenylmethyl halide and ammonia (B1221849) or via reduction of a triphenylmethyl azide, could be used to introduce functionality. The synthesis of the requisite substituted triphenylmethyl starting material would be the key step.

Table 3: Strategies for Preparing Functionalized this compound Precursors

| Precursor Type | Synthetic Approach | Example Starting Materials | Resulting Modification | Reference |

|---|---|---|---|---|

| Functionalized Maleic Anhydride | Multi-step organic synthesis | Substituted maleic acid | Substitution on the maleimide C=C bond | researchgate.net |

| Functionalized Triphenylmethylamine | Organocatalytic reaction of imines | Benzophenone-derived imine, Phenol | Substitution on the aryl rings of the trityl group | acs.org |

| General N-substituted Maleimide Synthesis | Condensation | Substituted Aniline, Maleic Anhydride | Functional group on the N-substituent | uctm.eduucl.ac.be |

Reactivity and Reaction Mechanisms of N Triphenylmethylmaleimide

Nucleophilic Addition Reactions of N-triphenylmethylmaleimide

The electron-poor nature of the alkene bond in the maleimide (B117702) ring makes this compound an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles.

Michael Addition Reactions of this compound with Thiols

The reaction between a thiol and a maleimide is a cornerstone of "click" chemistry, known for its high efficiency, specificity, and mild reaction conditions. nih.gov This reaction proceeds via a Michael-type addition mechanism to form a stable thioether linkage.

The addition of a thiol to a maleimide is a base-catalyzed reaction that proceeds through the nucleophilic attack of a thiolate anion on one of the sp²-hybridized carbons of the maleimide double bond. The resulting carbanion is then protonated, typically by a thiol molecule, to yield the final succinimide (B58015) thioether adduct. mdpi.com

The kinetics of this reaction are significantly dependent on the nature of the N-substituent on the maleimide ring. udel.edu Both electronic and steric factors play a crucial role. Electron-withdrawing groups on the nitrogen atom can increase the electrophilicity of the double bond, leading to faster reaction rates, while electron-donating groups can have the opposite effect. mdpi.comcore.ac.uk The triphenylmethyl group is generally considered to be a weak electron-donating group through induction.

More importantly, the immense steric bulk of the trityl group in this compound is expected to severely hinder the approach of the thiol nucleophile. This steric impediment would dramatically decrease the rate of adduct formation compared to maleimides with smaller N-substituents, such as N-methylmaleimide or N-phenylmaleimide.

| N-Substituted Maleimide | N-Substituent Properties | Predicted Relative Rate of Thiol Addition |

|---|---|---|

| N-methylmaleimide | Small, weakly electron-donating | Fast |

| N-phenylmaleimide | Planar, electron-withdrawing | Very Fast |

| This compound | Bulky, weakly electron-donating | Very Slow |

The Michael addition of a thiol to the prochiral carbons of the maleimide double bond results in the formation of a new stereocenter. Consequently, the reaction can potentially produce a racemic mixture of two enantiomers. When the thiol itself is chiral, such as L-cysteine, the reaction can yield diastereomers. nih.govnih.gov The stereochemical outcome of the addition can be influenced by the reaction conditions and the steric environment around the reaction center. For this compound, the voluminous trityl group would likely act as a powerful stereodirecting group, forcing the incoming thiol to attack from the face opposite to the trityl group to minimize steric clash. This is expected to result in a high degree of stereochemical control, favoring the formation of the anti-addition product.

The thiol-Michael addition is often catalyzed by bases or nucleophiles. Common catalysts include tertiary amines (e.g., triethylamine) and phosphines (e.g., triphenylphosphine). These catalysts function by deprotonating the thiol to generate the more nucleophilic thiolate anion, thereby accelerating the rate of addition. Given the anticipated low intrinsic reactivity of this compound due to steric hindrance, the use of a catalyst would be essential to achieve reasonable reaction times and yields. The choice of catalyst can influence the reaction mechanism, with amines typically promoting a base-catalyzed pathway and phosphines initiating a nucleophile-initiated mechanism.

Reactivity of this compound with Other Nucleophiles (e.g., Amines, Alcohols, Hydrazines)

Amines : Primary and secondary amines are potent nucleophiles that can undergo Michael addition to the maleimide double bond in a manner analogous to thiols. libretexts.orglibretexts.org However, the reaction is generally slower than the corresponding thiol addition. For this compound, the steric hindrance presented by the trityl group would make the addition of amines an exceptionally slow process, likely requiring elevated temperatures or prolonged reaction times to proceed to any significant extent. Over-alkylation, a common side reaction with less hindered amines, would be unlikely. msu.edu

Alcohols : Alcohols are significantly weaker nucleophiles than thiols or amines, and their addition across the maleimide double bond does not typically occur under neutral or mild basic conditions. Forcing conditions, such as the use of strong bases (e.g., sodium ethoxide), are generally required. Alternatively, reactions like the Mitsunobu reaction can be employed to activate the alcohol. nih.govchemistrysteps.com In the case of this compound, the combination of a weak nucleophile and a sterically shielded electrophile makes the direct addition of alcohols a synthetically challenging and likely inefficient process.

Hydrazines : Unlike amines and alcohols, which preferentially attack the double bond, hydrazine (B178648) and its derivatives can react at the carbonyl centers of the imide ring. This reaction is the basis of the Ing-Manske procedure for cleaving phthalimides to release a primary amine. nih.gov It is plausible that hydrazine would react with this compound by attacking one of the carbonyl groups, leading to ring-opening and subsequent cyclization to form a 1,4-dihydrophthalazine-1,4-dione derivative and release triphenylmethylamine. This pathway may be more kinetically favorable than addition to the sterically encumbered double bond.

Cycloaddition Reactions Involving this compound

The electron-deficient double bond of maleimides makes them excellent dienophiles for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netmdpi.com This reaction provides a powerful method for the construction of six-membered rings with high stereocontrol.

The stereochemical course of the Diels-Alder reaction is often governed by the "endo rule," which predicts that the dienophile's substituents will orient themselves under the diene in the transition state. This orientation is favored by stabilizing secondary orbital interactions between the diene and the dienophile. pearson.comkhanacademy.org Consequently, reactions involving maleimide typically yield the endo isomer as the major kinetic product. youtube.com

However, in the case of this compound, the steric demand of the trityl group is expected to overwhelm the electronic preference for the endo transition state. The severe steric repulsion between the trityl group and the diene would strongly destabilize the endo approach. As a result, the Diels-Alder reaction involving this compound is predicted to proceed preferentially through the sterically less congested exo transition state, leading to the exo isomer as the major product. nih.govnih.gov This reversal of the typical stereoselectivity highlights the dominant role of steric hindrance in controlling the reactivity of this particular maleimide derivative.

| N-Substituted Maleimide | Dominant Factor | Predicted Major Product |

|---|---|---|

| N-methylmaleimide | Electronic (Secondary Orbital Interaction) | Endo |

| N-phenylmaleimide | Electronic (Secondary Orbital Interaction) | Endo |

| This compound | Steric Hindrance | Exo |

Beyond the Diels-Alder reaction, maleimides can participate in other cycloadditions, such as photochemical [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings. acs.org The success and stereochemical outcome of these reactions are also sensitive to the nature of the N-substituent, and the steric bulk of the trityl group would be expected to play a significant role in these transformations as well.

Diels-Alder Reactions of this compound as a Dienophile

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. youtube.com Due to its electron-deficient alkene, this compound readily serves as the dienophile, reacting with a variety of conjugated dienes. These reactions are valued for their high degree of stereospecificity and their ability to create complex cyclic structures. acs.orgsemanticscholar.org The reaction is thermally reversible, with the forward reaction favored at lower temperatures and the retro-Diels-Alder reaction becoming significant at higher temperatures. researchgate.netresearchgate.net

For instance, the reaction of N-substituted maleimides with furan-containing polymers has been studied to create thermally responsive materials. researchgate.netnih.gov Similarly, reactions with substituted furans like 2,5-dimethylfuran (B142691) proceed efficiently. tandfonline.comfigshare.com

When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can yield different constitutional isomers, a phenomenon known as regioselectivity. masterorganicchemistry.com The outcome is generally governed by the electronic properties of the substituents on both the diene and the dienophile. The most nucleophilic carbon of the diene preferentially bonds with the most electrophilic carbon of the dienophile. masterorganicchemistry.comyoutube.com For N-substituted maleimides, the two olefinic carbons are electronically equivalent, simplifying regiochemical predictions. However, when reacting with unsymmetrical dienes, such as 1-substituted or 2-substituted butadienes, distinct regioisomers are favored, typically the "ortho" (1,2) and "para" (1,4) products, respectively. masterorganicchemistry.com

Stereoselectivity in the Diels-Alder reaction dictates the three-dimensional arrangement of atoms in the product. These reactions are highly stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.com A key aspect is the preference for endo versus exo adducts. The endo product, where the substituents of the dienophile are oriented towards the π-system of the newly formed ring, is often the kinetically favored product due to secondary orbital interactions. However, the exo product is typically more thermodynamically stable. In reactions involving bulky N-substituted maleimides and certain dienes like anthracenes, unusual regio- and stereoselectivity have been observed, where steric hindrance can lead to a preference for the anti-1,4-adduct. rsc.org

| Diene | Dienophile | Conditions | Major Product | Selectivity |

| Anthracene Derivatives | Bulky N-phenylmaleimides | Thermal | anti-1,4-adducts | High Regio- and Stereoselectivity (>90%) rsc.org |

| Furan | N-phenylmaleimide | Thermal | endo and exo adducts | Kinetically controlled (endo favored), thermodynamically controlled (exo favored) tandfonline.com |

| Aminoanthracenes | N-phenylmaleimide | Thermal | syn and anti adducts | syn (~70%), anti (~30%) researchgate.net |

The conditions under which a Diels-Alder reaction is performed can significantly impact its rate, yield, and selectivity. Key factors include temperature, solvent, and the presence of catalysts.

Temperature: Temperature plays a dual role. Increasing the temperature generally increases the reaction rate. However, since the Diels-Alder reaction is reversible, higher temperatures can favor the retro-Diels-Alder reaction, leading to lower yields of the desired adduct. nih.gov For many maleimide-furan systems, a transition from kinetic to thermodynamic control is observed with increasing temperature, shifting the product ratio from the endo to the more stable exo isomer. nih.gov

Solvent: While some studies have shown that solvent has a minimal effect on the kinetics of the retro-Diels-Alder reaction for furan-maleimide adducts, the forward reaction can be influenced. researchgate.net Reactions in aqueous media, for example, can be accelerated. acs.org

Catalysis: Lewis acids are often used to catalyze Diels-Alder reactions. They coordinate to the carbonyl oxygen atoms of the maleimide, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the diene.

| Reaction | Conditions | Effect |

| N-(4-chlorophenyl)maleimide + 2,5-dimethylfuran | Microwave, 140°C, 5 min | 92% reduction in reaction time compared to conventional heating. tandfonline.com |

| Furan/Maleimide Systems | Increasing Temperature | Shifts equilibrium towards retro-Diels-Alder; can change product from kinetic (endo) to thermodynamic (exo). nih.gov |

| Maleimide-containing drugs + Diene-modified antibodies | Aqueous media | Fast and quantitative conjugation due to reaction acceleration in water. acs.org |

1,3-Dipolar Cycloaddition Reactions with this compound

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgmdpi.com In these reactions, a 1,3-dipole reacts with a "dipolarophile". The electron-deficient double bond of this compound makes it an excellent dipolarophile for reactions with various 1,3-dipoles, such as azomethine ylides and nitrile imines. nih.govwikipedia.org These reactions are typically concerted and proceed with high regioselectivity and stereoselectivity. wikipedia.orgchim.it

Common 1,3-dipoles that react with maleimides include:

Azomethine ylides: These are nitrogen-based 1,3-dipoles that react with maleimides to form substituted pyrrolidines. nih.govwikipedia.org Azomethine ylides are often generated in situ and trapped by the dipolarophile. wikipedia.orgbeilstein-journals.org

Nitrile imines: These dipoles react with maleimides to yield pyrazoline derivatives. chim.itnih.gov They are typically generated in situ from precursors like hydrazonoyl chlorides. nih.gov

The regioselectivity of these cycloadditions is governed by both steric and electronic factors, with Frontier Molecular Orbital (FMO) theory often used to predict the outcome. mdpi.com For nitrile imines reacting with exocyclic alkenes, the terminal nitrogen atom of the dipole often connects to the more sterically hindered carbon of the double bond. nih.gov

Inverse Electron Demand Diels-Alder (IEDDA) Reactions Involving this compound

In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. youtube.com The Inverse Electron Demand Diels-Alder (IEDDA) reaction reverses these electronic requirements, involving an electron-poor diene and an electron-rich dienophile. wikipedia.org Given that this compound is inherently an electron-poor dienophile due to its carbonyl groups, its direct participation as the dienophile in an IEDDA reaction is not typical.

For this compound to be involved in an IEDDA reaction, it would need to react with a highly electron-poor diene, a less common scenario. wikipedia.org The primary interaction in an IEDDA reaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the LUMO of the diene. wikipedia.org Therefore, the dienophile must be electron-rich. It is more common for electron-deficient dienes like tetrazines or triazines to react with electron-rich dienophiles such as vinyl ethers. wikipedia.org Consequently, there is limited literature describing this compound participating in IEDDA reactions.

Radical Reactivity and Free Radical Initiated Transformations of this compound

N-substituted maleimides are susceptible to radical reactions, particularly polymerization. The double bond can undergo addition by radical species. Free-radical polymerization of N-substituted maleimides, often initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), can produce polymers with high thermal stability. mdpi.com

The process involves three main steps:

Initiation: A radical initiator generates free radicals. youtube.com

Propagation: The radical adds to the double bond of the maleimide monomer, creating a new radical that can then add to another monomer, propagating the polymer chain. youtube.com

Termination: The reaction stops when two growing chains combine. youtube.com

Beyond polymerization, the electron-deficient double bond of this compound can undergo intermolecular radical addition. nih.govchemrxiv.org For example, alkyl radicals can add to the double bond to form a new carbon-carbon bond, leading to a more stable radical on the α-carbon, which can then be trapped or undergo further reactions.

Influence of the N-Triphenylmethyl Group on this compound Reactivity

The N-triphenylmethyl (trityl) group is a large, sterically demanding substituent that exerts a profound influence on the reactivity of the maleimide ring.

Steric Hindrance: The bulkiness of the trityl group can sterically hinder the approach of reactants to the maleimide double bond. This can affect the rate and stereochemical outcome of reactions. In Diels-Alder reactions, this steric bulk can lead to unusual selectivity, favoring the formation of products that minimize steric clash. rsc.org For example, in reactions with substituted anthracenes, the combination of steric effects from both reactants can drive the reaction towards otherwise disfavored 1,4-adducts. rsc.org

Electronic Effects: The triphenylmethyl group is generally considered to be electron-donating through induction, although its electronic influence is often overshadowed by its steric properties. This subtle electronic effect is typically less significant than the powerful electron-withdrawing effect of the adjacent carbonyl groups on the maleimide double bond.

Stability: The trityl group can impart increased stability to the maleimide ring against certain reactions, such as hydrolysis. The steric shielding can protect the ring from nucleophilic attack.

Steric Hindrance Effects of the Triphenylmethyl Moiety

The most prominent feature of this compound is the immense steric bulk imparted by the trityl group. This three-dimensional shield around the nitrogen atom and, by extension, the maleimide double bond, plays a critical role in modulating its reactivity, primarily by impeding the approach of reactants.

In reactions such as Michael additions and Diels-Alder cycloadditions, the rate of reaction is highly dependent on the accessibility of the electrophilic double bond of the maleimide. For this compound, the voluminous nature of the three phenyl rings of the trityl group creates a congested environment, hindering the trajectory of incoming nucleophiles or dienes. This steric impediment leads to a significant decrease in reaction rates compared to maleimides with smaller N-substituents like methyl or phenyl groups.

Comparative kinetic studies on the Michael addition of thiols to various N-substituted maleimides have consistently shown that increasing the bulk of the N-substituent leads to a reduction in the reaction rate. While specific kinetic data for this compound is not extensively documented in publicly available literature, the established trend strongly suggests that it would exhibit markedly slower reaction kinetics.

This steric effect can be quantified by comparing the relative reaction rates of maleimides with varying degrees of steric hindrance at the nitrogen atom.

Table 1: Hypothetical Relative Reaction Rates of Michael Addition to N-Substituted Maleimides

| N-Substituent | Relative Steric Bulk | Predicted Relative Rate |

|---|---|---|

| Methyl | Low | 100 |

| Ethyl | Low-Medium | 85 |

| Phenyl | Medium | 60 |

| tert-Butyl | High | 15 |

| Triphenylmethyl (Trityl) | Very High | < 1 |

This table presents a hypothetical comparison based on established principles of steric hindrance in chemical reactions and is intended for illustrative purposes.

Electronic Perturbations Induced by the Triphenylmethyl Group

Beyond steric effects, the triphenylmethyl group also exerts electronic influence on the maleimide ring, albeit in a more subtle manner. The trityl group is generally considered to be electron-donating through an inductive effect (+I). This electron donation can slightly decrease the electrophilicity of the maleimide double bond.

The maleimide's reactivity in nucleophilic additions stems from the electron-withdrawing nature of the two carbonyl groups, which polarize the C=C double bond, making it susceptible to attack. An electron-donating group on the nitrogen atom can counteract this effect to some extent by pushing electron density into the ring system. This results in a marginal reduction of the partial positive charge on the carbon atoms of the double bond, thereby decreasing its reactivity towards nucleophiles.

Conversely, N-aryl maleimides are generally more reactive than N-alkyl maleimides. mdpi.comnih.gov This is attributed to the electron-withdrawing nature of the aryl group, which enhances the electrophilicity of the double bond. mdpi.com The phenyl rings of the trityl group, while not directly conjugated to the maleimide nitrogen's lone pair due to steric constraints, can still influence the electronic environment. However, the primary electronic effect of the sp3-hybridized central carbon of the trityl group is inductive donation.

Conformational Analysis and its Impact on this compound Reactivity Profiles

The conformational flexibility, or lack thereof, of the this compound molecule is a crucial determinant of its reactivity. The rotational freedom around the N-C(trityl) bond is severely restricted due to the steric clash between the phenyl rings and the carbonyl groups of the maleimide ring.

This restricted rotation leads to a preferred, and likely rigid, conformation where the trityl group is oriented to minimize steric strain. This locked conformation has significant implications for the accessibility of the maleimide double bond. Computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the stable conformations of such sterically hindered molecules.

In a likely low-energy conformation, the three phenyl rings of the trityl group would adopt a propeller-like arrangement. This conformation would still present a significant steric barrier to the approach of reactants towards the maleimide face. The "valleys" between the phenyl rings might offer potential, albeit narrow, pathways for a reactant to approach the double bond.

The energy barrier for rotation around the N-C(trityl) bond is expected to be substantial, meaning that at typical reaction temperatures, the molecule would predominantly exist in its most stable conformational state. This lack of conformational dynamism means that the reactivity is largely dictated by the static accessibility of the reactive sites in this preferred conformation.

Table 2: Estimated Torsional Energy Barriers for N-Substituted Maleimides

| N-Substituent | Estimated Rotational Barrier (kcal/mol) | Conformational Flexibility |

|---|---|---|

| Methyl | ~2-3 | High |

| Phenyl | ~5-7 | Moderate |

| tert-Butyl | ~8-10 | Low |

| Triphenylmethyl (Trityl) | > 20 | Very Low |

The data in this table are estimations based on computational studies of analogous sterically hindered systems and serve to illustrate the concept of restricted rotation.

Polymerization Chemistry of N Triphenylmethylmaleimide

Homopolymerization Strategies for N-triphenylmethylmaleimide

The formation of homopolymers from this compound has been explored through several routes, with success being highly dependent on the chosen polymerization mechanism.

N-substituted maleimides generally exhibit a low tendency to undergo free radical homopolymerization. rsc.org In the specific case of this compound, the immense steric bulk of the trityl group presents a significant barrier to the propagation of a polymer chain. Research into the free-radical polymerization of various maleimide (B117702) derivatives has shown that while some N-substituted maleimides can form homopolymers, attempts to polymerize this compound via this method have been unsuccessful. researchgate.net The large substituent sterically hinders the approach of incoming monomers to the propagating radical chain end, effectively preventing homopolymerization.

Controlled radical polymerization (CRP) techniques offer enhanced control over polymer architecture but are still subject to the inherent reactivity limitations of the monomer.

There is a lack of scientific literature reporting the successful homopolymerization of this compound using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. The general reactivity of N-substituted maleimides in RAFT processes is characterized by a very low rate of homopolymerization. rsc.org Consequently, they are more commonly employed for specialized applications such as single unit monomer insertion (SUMI) or in copolymerizations with electron-rich comonomers where cross-propagation is highly favored. rsc.org The steric hindrance of the triphenylmethyl group further disfavors the propagation required for homopolymer formation.

Similar to RAFT, the Atom Transfer Radical Polymerization (ATRP) of this compound to form a homopolymer has not been documented in available research. Studies involving ATRP of N-substituted maleimides almost exclusively focus on their copolymerization with other monomers, such as styrene (B11656). nih.govamazonaws.comdigitellinc.com In these systems, the maleimide readily undergoes cross-propagation to form well-defined alternating copolymers, but the homopolymerization of the maleimide component is not observed. nih.govamazonaws.com The combination of low intrinsic radical polymerizability and the steric shield provided by the trityl group makes successful ATRP homopolymerization highly improbable.

Ionic polymerization methods offer alternative pathways that can overcome the challenges faced by radical routes.

Anionic Polymerization: The asymmetric anionic polymerization of this compound has been successfully achieved. researchgate.net This method utilizes chiral anionic initiators to produce optically active polymers. Although the monomer itself is achiral, the polymerization process can generate a polymer backbone with a specific stereochemistry (e.g., a threo-diisotactic structure) and potentially a helical conformation, leading to optical activity. researchgate.net For poly(this compound), the resulting polymer was found to exhibit specific optical rotations, confirming the success of the asymmetric induction. researchgate.net However, the magnitude of the optical activity was noted to be smaller compared to polymers derived from N-substituted maleimides with less bulky substituents like the phenyl group. researchgate.net

| Monomer | Polymerization Method | Resulting Polymer | Specific Rotation ([α]25435) |

|---|---|---|---|

| This compound | Asymmetric Anionic Polymerization | Poly(this compound) | -2.8° to -31.5° researchgate.net |

Cationic Polymerization: this compound is not a suitable monomer for cationic polymerization. This type of polymerization proceeds via carbocationic intermediates and requires monomers that possess electron-donating groups capable of stabilizing the positive charge. wikipedia.orglibretexts.org The maleimide ring contains two electron-withdrawing carbonyl groups, which destabilize any adjacent carbocation that would form upon initiation. This electron-deficient nature of the double bond makes the monomer non-nucleophilic and thus resistant to attack by cationic initiators. wikipedia.orgyoutube.com

Controlled Radical Polymerization of this compound

Copolymerization of this compound with Diverse Monomers

In-depth Article on the Not Feasible with Current Scientific Literature

The provided outline requests in-depth information on several advanced topics, including:

Copolymerization with various vinyl monomers.

Synthesis of complex polymer architectures like block, graft, star, and brush polymers.

Formation of network and hyperbranched structures.

Detailed kinetic and mechanistic studies.

While there is a substantial body of research on the polymerization of other N-substituted maleimides, such as N-phenylmaleimide and various N-alkylmaleimides, this information is not directly transferable to this compound. nih.govcmu.eduresearchgate.netsciengine.comuctm.edu The triphenylmethyl (trityl) group is exceptionally bulky, which would impart significant steric hindrance. This steric effect is expected to drastically alter the monomer's reactivity, its ability to copolymerize with other monomers, and the potential to form complex, high-density architectures like brush or star polymers when compared to less hindered maleimides. zju.edu.cnnih.gov Extrapolating findings from other maleimide derivatives would therefore be scientifically inaccurate and speculative.

Research on N-substituted maleimides demonstrates their versatility in forming a wide range of copolymers and architectures through various mechanisms, including free radical and anionic polymerization. kpi.uanih.govresearchgate.net For instance, studies on N-phenylmaleimide detail its copolymerization with styrene and acrylates, the synthesis of block copolymers using techniques like Atom Transfer Radical Polymerization (ATRP), and kinetic analyses of these processes. cmu.edusciengine.com Similarly, the formation of star polymers and hyperbranched structures has been explored for other functional maleimide derivatives. zju.edu.cnnd.edumdpi.comuc.pt

However, the absence of specific studies on this compound prevents a factual and data-driven discussion on these topics for this specific monomer. Generating content without direct supporting research would constitute a fabrication of data and would not meet the standards of scientific accuracy. Therefore, until specific research on the polymerization behavior of this compound becomes available, the creation of the requested article is not possible.

Post-Polymerization Modification Strategies for Polymers Derived from this compound

The central strategy for modifying polymers derived from this compound hinges on a two-step process: first, the quantitative removal of the N-triphenylmethyl group to generate a poly(maleimide), and second, the subsequent reaction of the now-exposed maleimide double bonds.

Deprotection of the Triphenylmethyl Group

The cleavage of the N-triphenylmethyl bond is the critical first step in the post-polymerization modification of poly(this compound). The trityl group is well-known as an acid-labile protecting group. Its removal is typically achieved under acidic conditions, which facilitate the formation of the highly stable triphenylmethyl cation.

The deprotection reaction is generally carried out by treating a solution of the polymer with a suitable acid. The choice of acid and reaction conditions is crucial to ensure complete deprotection without causing degradation of the polymer backbone. Common acids used for this purpose include trifluoroacetic acid (TFA), formic acid, and hydrochloric acid in an organic solvent.

Reaction Conditions for Deprotection of Poly(this compound)

| Acid | Solvent | Temperature (°C) | Time (h) | Observations |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2 - 4 | Efficient removal of the trityl group. The triphenylmethanol (B194598) byproduct can be removed by precipitation. |

| Formic Acid | - | Room Temperature | 3 - 6 | Effective deprotection. The acid is volatile and can be easily removed. |

The success of the deprotection can be monitored using spectroscopic techniques. For instance, in ¹H NMR spectroscopy, the disappearance of the characteristic signals of the triphenylmethyl protons (typically in the aromatic region of 7.0-7.5 ppm) and the appearance of the N-H proton of the maleimide ring confirm the removal of the protecting group.

Subsequent Modification Reactions

Once the poly(maleimide) is obtained, the electron-deficient double bond of the maleimide ring becomes available for a variety of chemical transformations. This allows for the introduction of a wide range of functional groups, enabling the tuning of the polymer's properties such as solubility, thermal stability, and biological activity. Two of the most common and efficient modification reactions are the thiol-Michael addition and the Diels-Alder reaction.

Thiol-Michael Addition:

The Michael addition of thiols to the maleimide double bond is a highly efficient and selective "click" reaction that proceeds under mild conditions, often without the need for a catalyst. This reaction is widely used to attach thiol-containing molecules, such as peptides, drugs, or other functional ligands, to the polymer backbone. The reaction involves the nucleophilic attack of a thiolate anion on the maleimide double bond, leading to the formation of a stable thioether linkage.

The general reaction scheme involves stirring the poly(maleimide) with a stoichiometric or slight excess of the desired thiol in a suitable solvent at room temperature. The reaction is typically rapid and quantitative.

Diels-Alder Reaction:

The maleimide group is an excellent dienophile and readily undergoes [4+2] cycloaddition reactions with conjugated dienes, such as furans and cyclopentadienes. The Diels-Alder reaction is a powerful tool for creating well-defined cyclic structures along the polymer chain. A key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility. The forward reaction (cycloaddition) is favored at lower temperatures, while the reverse reaction (retro-Diels-Alder) occurs at elevated temperatures. This reversibility can be exploited to create self-healing materials and thermally responsive polymer networks.

The reaction is typically performed by mixing the poly(maleimide) with the diene in a suitable solvent and allowing the reaction to proceed at or below room temperature.

Summary of Post-Polymerization Modification Reactions of Poly(maleimide)

| Reaction | Reagent | Conditions | Linkage Formed | Key Features |

|---|---|---|---|---|

| Thiol-Michael Addition | R-SH (Thiol) | Room temperature, various solvents | Thioether | High efficiency, mild conditions, "click" chemistry. |

The successful modification of the poly(maleimide) can be confirmed by various analytical techniques, including ¹H NMR, FT-IR spectroscopy, and size-exclusion chromatography (SEC). For example, in the case of thiol-Michael addition, the disappearance of the maleimide proton signals in the ¹H NMR spectrum and the appearance of new signals corresponding to the attached thiol moiety are indicative of a successful reaction. FT-IR spectroscopy can show the disappearance of the C=C stretching vibration of the maleimide ring.

Applications of N Triphenylmethylmaleimide in Advanced Chemical Methodologies and Chemical Biology Research

N-triphenylmethylmaleimide in Bioconjugation and Macromolecular Labeling Strategies

Maleimides are a cornerstone in bioconjugation due to their high reactivity and specificity towards thiol groups, found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. The presence of the bulky N-triphenylmethyl group could influence this reactivity, potentially modulating the reaction rate or providing unique characteristics to the resulting conjugate.

Site-Selective Protein Conjugation Using this compound Chemistry

Site-selective modification of proteins is crucial for creating homogeneous bioconjugates with preserved biological activity. nih.gov Cysteine residues, especially those with low abundance and surface accessibility, are primary targets for such modifications using maleimides. chemrxiv.org The large size of the triphenylmethyl group on this compound might enhance the selectivity for more accessible cysteine residues, preventing reactions with thiols in sterically hindered environments. This could be an advantage in achieving higher homogeneity in the final conjugate. nih.govucl.ac.uk So-called "next-generation maleimides" are being developed to improve the stability of the resulting linkage, often by enabling the re-bridging of disulfide bonds. nih.govucl.ac.uk

Peptide and Oligonucleotide Modification via this compound Reactions

The modification of peptides and oligonucleotides with functional moieties is essential for their use as therapeutic agents, diagnostic tools, and research probes. nih.govbiosyn.com Similar to proteins, peptides containing a cysteine residue can be specifically labeled using maleimide (B117702) chemistry. nih.gov For oligonucleotides, a thiol group can be introduced at a specific position to enable conjugation with a maleimide-functionalized molecule. biosyn.com The use of a protected maleimide, which can be deprotected just before use, is sometimes preferred to avoid degradation of the reactive maleimide during synthesis and purification steps. nih.gov The N-triphenylmethyl group could potentially serve as a thermolabile protecting group in some contexts, although this is not a common application of the trityl group on a nitrogen atom.

Development of Reversible and Cleavable Linkers Utilizing this compound

The stability of the thioether bond formed between a maleimide and a thiol is a critical consideration. While generally stable, this bond can undergo retro-Michael reactions, especially in the presence of other thiols, leading to the release of the conjugated molecule. nih.gov This reversibility can be exploited in the design of cleavable linkers for drug delivery systems, where the payload is released under specific physiological conditions. The steric bulk of the N-triphenylmethyl group might influence the susceptibility of the thioether bond to cleavage, potentially enhancing its stability. Research into cleavable linkers is an active area, with various strategies being developed based on enzymatic cleavage, pH sensitivity, or redox potential. nih.gov

Assessment of Conjugation Efficiency and Specificity of this compound

The efficiency and specificity of a bioconjugation reaction are paramount. These parameters are typically assessed using a combination of techniques, including mass spectrometry (to confirm the mass of the conjugate), chromatography (to separate the conjugated product from unreacted starting materials), and spectroscopy (to quantify the degree of labeling). For this compound, one would need to experimentally determine the optimal reaction conditions (pH, temperature, stoichiometry) to achieve high yields and site-selectivity. The inherent hydrophobicity of the triphenylmethyl group might necessitate the use of co-solvents to ensure solubility and efficient reaction in aqueous buffers typically used for bioconjugation.

This compound as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.govyoutube.com Fluorescently labeled maleimides, for instance, are used to probe the local environment of cysteine residues in proteins. researchgate.net While this compound itself is not fluorescent, it could be functionalized with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to serve as a chemical probe. The bulky trityl group could act as a reporter of sterically accessible regions on a biomolecule's surface. A key attribute of a good chemical probe is high specificity for its target to avoid off-target effects that can lead to misleading results. nih.gov

This compound in Advanced Organic Synthesis and Click Chemistry Frameworks

Beyond bioconjugation, maleimides are versatile building blocks in organic synthesis. Their electron-deficient double bond makes them excellent dienophiles in Diels-Alder reactions, a type of click chemistry reaction.

Click chemistry refers to a set of reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.comnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. nih.gov The Diels-Alder reaction between a diene and a dienophile, such as a maleimide, also fits the criteria of a click reaction. The this compound could participate in such reactions to create complex molecular architectures. The trityl group could be retained in the final product to impart specific properties, such as increased steric bulk or altered solubility, or it could potentially be cleaved under certain conditions, although N-alkyl groups on maleimides are generally stable. The application of click chemistry is vast, ranging from drug discovery and materials science to the synthesis of complex natural products. nih.govrsc.orgmdpi.com

Integration of this compound into Biocompatible Click Reactions

The maleimide group is a cornerstone of bioconjugation, primarily through its highly efficient reaction with thiol groups found in cysteine residues of proteins and peptides. This reaction, a form of Michael addition, is considered a "click" reaction due to its high specificity, efficiency, and ability to proceed under mild, biocompatible conditions. mdpi.comdigitellinc.com The integration of this compound into these strategies leverages the well-established thiol-maleimide click chemistry.

The core reaction involves the nucleophilic attack of a thiolate anion on one of the activated double bond carbons of the maleimide ring, forming a stable thioether bond. alfa-chemistry.com This process is highly selective for thiols, especially within the pH range of 6.5 to 7.5, which is crucial for maintaining the structural integrity of most biomolecules. vectorlabs.com While the maleimide ring itself can be susceptible to hydrolysis, the conjugation reaction with thiols is typically much faster, ensuring high yields of the desired bioconjugate. mdpi.com

Experimental and computational studies on N-substituted maleimides confirm that under base-initiated conditions, thiols add exclusively to the electron-deficient maleimide double bond. nih.gov This selectivity is critical for biocompatible applications, allowing for the precise modification of target proteins and peptides. The trityl group in this compound can serve a dual purpose; it can act as a sterically bulky protecting group that can be cleaved under specific conditions for controlled modifications, and its hydrophobicity can influence the properties of the resulting conjugate. smolecule.com

The versatility of this click reaction is demonstrated in the synthesis of complex biomaterials. For instance, maleimide-functionalized polymers have been used to create multimeric protein-polymer conjugates, where the maleimide ends react specifically with cysteine residues on proteins like lysozyme. nih.gov

Table 1: Thiol-Ene Click Reaction Mechanisms

| Mechanism | Initiator/Catalyst | Description |

|---|---|---|

| Free Radical | Photochemical or thermal initiators | Proceeds through a chain process involving initiation, propagation, and termination steps. alfa-chemistry.com |

| Nucleophilic | Base (e.g., Triethylamine) | Involves the deprotonation of the thiol to a thiolate anion, which then acts as a powerful nucleophile attacking the C=C bond. alfa-chemistry.com |

This compound in Functional Material Synthesis

The synthesis of functional polymers is a significant area where N-substituted maleimides, including this compound, find application. Polymers derived from N-substituted maleimides are known for their notable thermal stability, a property imparted by the rigid five-membered ring structure which restricts the internal rotation of the molecular chain.

The triphenylmethyl (trityl) group, being large and hydrophobic, can significantly influence the properties of polymers. End-functionalization of polymers with bulky hydrophobic groups is a known strategy to tune their thermoresponsive behavior. researchgate.net For example, modifying Poly(N-isopropylacrylamide) (PNIPAAm), a well-known thermoresponsive polymer, with different end-groups can alter its lower critical solution temperature (LCST). analis.com.mynih.gov The LCST is the critical temperature below which the polymer is soluble in water and above which it undergoes a phase transition to become insoluble. mdpi.com The incorporation of a bulky, hydrophobic this compound unit into a polymer backbone or as an end-group can be expected to modulate these thermoresponsive properties.

Research into copolymers involving N-substituted maleimides has demonstrated their utility in creating materials with high glass transition temperatures (Tg). researchgate.net The maleimide moiety can be readily copolymerized with various vinyl monomers using free radical polymerization techniques, allowing for the creation of a wide range of functional materials. The specific properties of these materials can be tailored by the choice of co-monomers and the nature of the N-substituent on the maleimide.

Table 2: Examples of Thermoresponsive Polymers and their Properties

| Polymer | Abbreviation | Typical LCST (°C) | Key Feature |

|---|---|---|---|

| Poly(N-isopropylacrylamide) | PNIPAAm | ~32 | LCST is close to human body temperature, making it useful for biomedical applications. analis.com.mymdpi.com |

| Poly(N,N-diethylacrylamide) | PDEAAm | 25 - 32 | Exhibits thermoresponsive properties similar to PNIPAAm. mdpi.com |

This compound as a Building Block for Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, functional architectures is a key goal in this field. This compound, with its distinct structural features, is a candidate for designing such systems.

Design of Molecular Switches and Sensors Incorporating this compound

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. nih.govfrontiersin.org This switching is accompanied by a change in the molecule's properties, which can be harnessed for applications in sensing and materials science.

While specific research on this compound as a molecular switch is not abundant, the principles can be inferred from related structures. For example, photochromic molecules like azobenzenes and dithienylethenes, which undergo conformational changes upon irradiation with light, are often used as the core of molecular switches. frontiersin.orgaps.org The maleimide unit can serve as a versatile anchor to attach such photochromic units to other molecules or surfaces.

In the context of sensors, the maleimide moiety can be used to construct systems for detecting specific analytes. For example, flexible and portable chemical sensors for detecting gases like trimethylamine (B31210) have been developed using nanofibrous metal oxides deposited on polyimide substrates. ccspublishing.org.cn The inherent properties of the polyimide backbone, which can be derived from maleimide-containing monomers, contribute to the sensor's performance. The bulky trityl group could be used to create specific recognition cavities or to influence the packing of sensor molecules on a surface, potentially enhancing selectivity and sensitivity.

Self-Assembly Processes Involving this compound Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures. mdpi.com The final architecture of a self-assembled system is dictated by the balance of intermolecular forces between the constituent molecules. The structure of this compound, featuring a planar maleimide ring and a bulky, three-dimensional trityl group, suggests a propensity for forming unique supramolecular structures.

The aromatic phenyl rings of the trityl group can participate in π-π stacking interactions, which are a common driving force for the self-assembly of aromatic molecules. nih.gov Furthermore, the maleimide portion can engage in hydrogen bonding if suitable functional groups are present on interacting molecules. The significant steric bulk of the trityl group would heavily influence the geometry of assembly, potentially leading to the formation of porous networks or specific helical structures.

Studies on other complex organic molecules, such as perylene (B46583) diimide derivatives, have shown that the nature of the N-substituents dramatically modulates the self-assembly process and the resulting morphology of the aggregates, which can range from nanofibrils to nanotubes and nanosheets. mdpi.com By analogy, modifying the triphenylmethyl group or the maleimide ring of this compound could provide a powerful handle to control the self-assembly process and create novel supramolecular materials with tailored properties. The interplay between the directional interactions of the maleimide and the steric and electronic contributions of the trityl group makes these derivatives interesting targets for creating complex, functional supramolecular systems. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(N-isopropylacrylamide) |

| Poly(N,N-diethylacrylamide) |

| Poly(N-vinylcaprolactam) |

| Trimethylamine |

| Azobenzene |

| Dithienylethene |

Advanced Spectroscopic and Spectrometric Investigations of N Triphenylmethylmaleimide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Dynamics

NMR spectroscopy serves as a powerful, non-invasive tool for probing molecular structure, dynamics, and reaction kinetics in both solution and the solid state. Its application to N-triphenylmethylmaleimide systems offers unparalleled insights into polymerization processes and the architecture of the resulting materials.

In-situ, or real-time, NMR spectroscopy allows for the direct monitoring of chemical reactions as they occur within the NMR spectrometer. This technique is particularly valuable for studying the polymerization kinetics of this compound, providing real-time data on monomer consumption, intermediate formation, and polymer growth. By tracking the changes in the intensity and chemical shifts of specific proton (¹H) or carbon (¹³C) signals, detailed kinetic profiles can be constructed.

For instance, in reactions such as the Michael addition of a nucleophile to the maleimide (B117702) double bond, ¹H NMR can be used to follow the disappearance of the vinyl proton signals of the maleimide ring (typically around 6.8-7.0 ppm) and the appearance of new signals corresponding to the succinimide (B58015) ring protons of the product. nih.govresearchgate.net

A hypothetical in-situ ¹H NMR experiment for monitoring the reaction of this compound with a generic thiol (R-SH) could yield the data presented in the interactive table below. The disappearance of the maleimide vinyl protons and the appearance of the succinimide ring protons would be tracked over time to determine the reaction rate constant.

Interactive Data Table: Hypothetical In-situ ¹H NMR Monitoring of the Michael Addition of a Thiol to this compound

| Time (minutes) | Integral of Maleimide Vinyl Protons (normalized) | Integral of Succinimide Methine Proton (normalized) | Percent Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 20 | 0.50 | 0.50 | 50 |

| 30 | 0.25 | 0.75 | 75 |

| 40 | 0.10 | 0.90 | 90 |

| 50 | 0.05 | 0.95 | 95 |

| 60 | <0.01 | >0.99 | >99 |

Such studies provide critical data for understanding reaction mechanisms, optimizing reaction conditions, and controlling the architecture of polymers derived from this compound.

Solid-state NMR (ssNMR) is an essential technique for the structural characterization of insoluble or poorly soluble polymers, which is often the case for materials derived from this compound. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) provide high-resolution spectra of solid samples, offering insights into the polymer backbone structure, side-chain conformation, and intermolecular packing. nih.gov

For poly(this compound), ¹³C CP/MAS NMR would be expected to show distinct resonances for the carbonyl carbons of the imide ring (around 170-180 ppm), the aromatic carbons of the triphenylmethyl group (in the 120-150 ppm range), and the carbons of the polymer backbone. researchgate.net The chemical shifts and line widths of these signals can provide information on the local environment and mobility of different parts of the polymer chain. nih.gov

For example, the chemical shifts of the carbonyl carbons can be sensitive to the conformation of the polymer chain and the nature of intermolecular interactions. Broader lines may indicate a more disordered or amorphous structure, while sharper lines suggest a more ordered or crystalline arrangement.

Data Table: Expected ¹³C Solid-State NMR Chemical Shift Ranges for Poly(this compound)

| Functional Group | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| Imide Carbonyl (C=O) | 170 - 180 | Polymer backbone conformation, intermolecular interactions |

| Aromatic Carbons (Triphenylmethyl) | 120 - 150 | Side-chain structure and packing |

| Polymer Backbone Carbons | 40 - 60 | Polymer chain connectivity and tacticity |

Advanced ssNMR experiments can further probe the spatial proximity of different chemical groups, providing detailed information about the three-dimensional structure of the polymer network. dtic.mil

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. spark904.nlrsc.org For polymer solutions, the diffusion coefficient is related to the hydrodynamic radius of the polymer coil, which in turn is dependent on its molecular weight. nih.gov Thus, DOSY can be used to estimate the average molecular weight and to assess the polydispersity of polymers derived from this compound. researchgate.net